3-Chloro-6-n-pentoxyphenethyl alcohol
Description
3-Chloro-6-n-pentoxyphenethyl alcohol is a substituted phenethyl alcohol derivative featuring a chlorine atom at the 3-position and an n-pentoxy group (-O-C₅H₁₁) at the 6-position of the aromatic ring. Phenethyl alcohols are widely studied for their applications in pharmaceuticals, agrochemicals, and organic synthesis due to their versatile reactivity and functional group diversity. Structural analogs with nitro, fluoro, or deuterated substituents offer insights into comparative behavior, as discussed below .
Properties
IUPAC Name |
2-(5-chloro-2-pentoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClO2/c1-2-3-4-9-16-13-6-5-12(14)10-11(13)7-8-15/h5-6,10,15H,2-4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUJUSUKPCZTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-n-pentoxyphenethyl alcohol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Halogenation: Introduction of the chloro group to the phenethyl alcohol.
Etherification: Attachment of the n-pentoxy group to the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as distillation or recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-n-pentoxyphenethyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of the chloro group with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of 3-chloro-6-n-pentoxybenzaldehyde.
Reduction: Formation of this compound.
Substitution: Formation of various substituted phenethyl alcohols.
Scientific Research Applications
3-Chloro-6-n-pentoxyphenethyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-n-pentoxyphenethyl alcohol involves its interaction with specific molecular targets. The chloro group and the pentoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and exert biological effects.
Comparison with Similar Compounds
Data Table: Key Comparative Properties
| Compound Name | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solvent Class | Key Applications |
|---|---|---|---|---|---|
| This compound | Cl (3-), n-pentoxy (6-) | ~280–300 (estimated) | N/A | Not specified | Pharmaceuticals, synthesis |
| 4-Nitrobenzyl alcohol | NO₂ (4-) | 153.13 | 92–94 | N/A | Synthetic intermediates |
| 3-Nitrobenzyl-d6 alcohol | NO₂ (3-), deuterated | 159.17 | N/A | N/A | Isotopic labeling |
| 4-(3-Fluoro-6-methylphenyl)phenethyl alcohol | F (3-), CH₃ (6-) | ~230.28 | N/A | N/A | Agrochemical research |
| m-Chlorophenol chromium complex | Cl (meta) | N/A | 86 | N/A | Metal coordination studies |
Research Findings and Implications
- Substituent Position : Chloro at the 3-position (meta) may reduce thermal stability in metal complexes compared to para-substituted nitro groups .
- Deuteration : Increases molecular weight marginally (e.g., +6 g/mol in 3-nitrobenzyl-d6 alcohol), aiding in tracer studies .
- Fluorine vs. Chlorine : Fluorine’s electronegativity may enhance metabolic stability, whereas chlorine’s larger size could improve binding affinity in biological targets .
Biological Activity
Overview of 3-Chloro-6-n-pentoxyphenethyl Alcohol
This compound is an organic compound that belongs to the class of phenethyl alcohols. Its structure includes a chloro substituent and a pentoxy group, which may influence its biological activity significantly. Compounds in this category often exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.
Chemical Structure
- Chemical Formula : C13H19ClO2
- Molecular Weight : Approximately 240.74 g/mol
- Structural Features :
- A chloro group at the 3-position of the phenethyl backbone.
- A pentoxy group at the 6-position, which enhances lipophilicity and may affect membrane permeability.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways. This can lead to altered cellular functions, including apoptosis in cancer cells.
- Receptor Modulation : It may interact with various receptors, influencing signaling pathways associated with inflammation and cell growth.
- Antimicrobial Properties : Similar compounds have shown effectiveness against a range of bacterial and fungal pathogens by disrupting cell wall synthesis or function.
Potential Therapeutic Applications
- Antimicrobial Activity : Research indicates that phenethyl alcohol derivatives often exhibit antibacterial and antifungal properties. The presence of the chloro group may enhance these effects.
- Anti-inflammatory Effects : Compounds with similar structures have been studied for their ability to reduce inflammation, potentially useful in treating conditions like arthritis.
- Anticancer Properties : Some studies suggest that phenethyl alcohol derivatives can induce apoptosis in cancer cells, making them candidates for further research in oncology.
Data Table: Comparison with Related Compounds
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Chloro and pentoxy groups | Antimicrobial, anti-inflammatory |
| 4-Chlorophenethyl alcohol | Chlorine at para position | Antibacterial |
| Phenethyl alcohol | No halogen substitution | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
